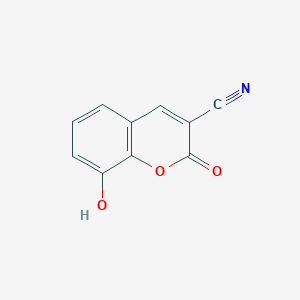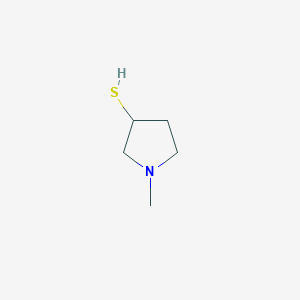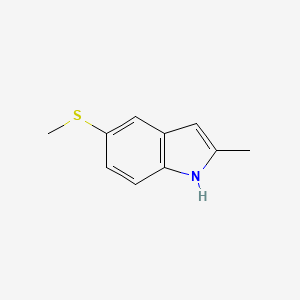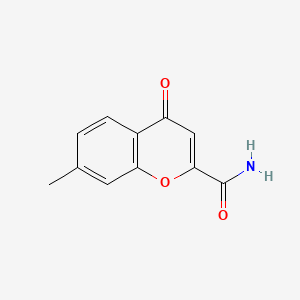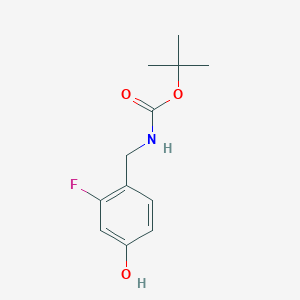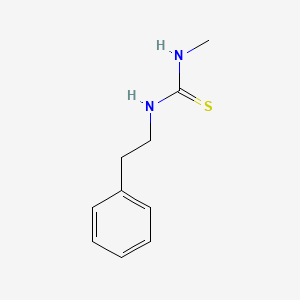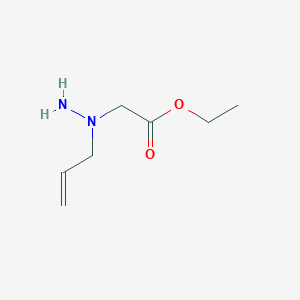
Ethyl N-allyl-N-aminoglycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-allyl-N-aminoglycinate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant aromas and are widely used in various applications, including as solvents and intermediates in organic synthesis . This compound is of particular interest due to its unique structure, which includes an allylhydrazino group attached to an ethyl acetate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1-allylhydrazino)acetate typically involves the reaction of ethyl acetate with allylhydrazine under specific conditions. One common method is the Fischer esterification, where ethyl acetate is reacted with allylhydrazine in the presence of an acidic catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of ethyl (1-allylhydrazino)acetate may involve more efficient and scalable methods. These could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of catalyst and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl N-allyl-N-aminoglycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydrazones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the allylhydrazino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydrazones, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted esters or hydrazines .
Wissenschaftliche Forschungsanwendungen
Ethyl N-allyl-N-aminoglycinate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes
Wirkmechanismus
The mechanism of action of ethyl (1-allylhydrazino)acetate involves its interaction with specific molecular targets and pathways. The allylhydrazino group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The ester moiety can also undergo hydrolysis to release active metabolites that exert their effects through different pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetate: A simpler ester used widely as a solvent.
Allylhydrazine: A related compound with similar reactivity but lacking the ester group.
Ethyl hydrazinoacetate: Similar structure but with a hydrazino group instead of an allylhydrazino group.
Uniqueness
Ethyl N-allyl-N-aminoglycinate is unique due to the presence of both an ester and an allylhydrazino group, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
671198-40-6 |
|---|---|
Molekularformel |
C7H14N2O2 |
Molekulargewicht |
158.20 g/mol |
IUPAC-Name |
ethyl 2-[amino(prop-2-enyl)amino]acetate |
InChI |
InChI=1S/C7H14N2O2/c1-3-5-9(8)6-7(10)11-4-2/h3H,1,4-6,8H2,2H3 |
InChI-Schlüssel |
IDQULKYMMWYVJD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CN(CC=C)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
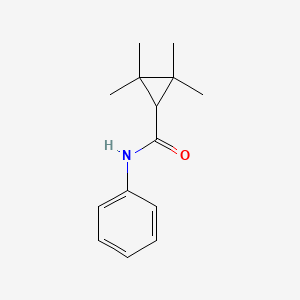

![Bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, 2-amino-4-fluoro-, (1S,2R,4S,5S,6S)-(9CI)](/img/structure/B8730434.png)
![5-(Benzo[d]isothiazol-6-yl)-1,3,4-thiadiazol-2-amine](/img/structure/B8730438.png)

